molecular formula C25H40O3 B10774470 (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol

(6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol

Cat. No.: B10774470
M. Wt: 392.6 g/mol
InChI Key: MVEVPDCVOXJVBD-AENGYHINSA-N
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Description

[3H]HU-243, also known as AM-4056, is a synthetic cannabinoid drug. It is a single enantiomer of the hydrogenated derivative of the commonly used reference agonist HU-210. This compound is a methylene homologue of canbisol and is a potent agonist at both the CB1 and CB2 receptors .

Chemical Reactions Analysis

[3H]HU-243 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [3H]HU-243 can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated products.

Scientific Research Applications

[3H]HU-243 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of synthetic cannabinoids and their interactions with cannabinoid receptors.

    Biology: It is used to investigate the biological effects of cannabinoid receptor activation, including its impact on cellular signaling pathways.

    Medicine: It is studied for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

    Industry: It is used in the development of new synthetic cannabinoids for pharmaceutical applications

Mechanism of Action

[3H]HU-243 exerts its effects by binding to and activating the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The activation of these receptors by [3H]HU-243 leads to the modulation of intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

[3H]HU-243 is similar to other synthetic cannabinoids, such as HU-210 and canbisol. it is unique in its structure and potency. Unlike HU-210, [3H]HU-243 has a methylene group instead of a carbon-carbon double bond, which contributes to its higher binding affinity for the CB1 receptor . Similar compounds include:

Properties

Molecular Formula

C25H40O3

Molecular Weight

392.6 g/mol

IUPAC Name

(6aR,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol

InChI

InChI=1S/C25H40O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h14-15,17,19-20,26-27H,6-13,16H2,1-5H3/t17-,19-,20-/m1/s1/i10T,17T/t10?,17-,19-,20-

InChI Key

MVEVPDCVOXJVBD-AENGYHINSA-N

Isomeric SMILES

[3H]C1C[C@@H]2[C@@H](C[C@]1([3H])CO)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O

Origin of Product

United States

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